N-{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide
Description
N-{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide is a synthetically derived acetamide derivative characterized by a cyclohexyl backbone substituted with a cyclopropyl-amino-ethyl moiety. This compound integrates both aliphatic (cyclohexyl, ethyl) and strained cyclic (cyclopropyl) groups, which may confer unique physicochemical properties, such as enhanced metabolic stability or selective binding to biological targets.
Properties
IUPAC Name |
N-[2-[2-aminoethyl(cyclopropyl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-10(17)15-12-4-2-3-5-13(12)16(9-8-14)11-6-7-11/h11-13H,2-9,14H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUWEOXGYPMZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1N(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclohexylamine Functionalization via Reductive Amination
Procedure :
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Starting material : 2-Amino-cyclohexanone (1.0 eq) reacts with N-Cyclopropyl-ethylenediamine (1.2 eq) in methanol under reflux (12 h).
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Reduction : Sodium cyanoborohydride (1.5 eq) in acetic acid (pH 4–5) reduces the imine intermediate.
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Acetylation : The resulting amine is treated with acetyl chloride (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 4 h).
Method B: Palladium-Catalyzed Coupling
Procedure :
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Buchwald-Hartwig amination : 2-Bromo-cyclohexylacetamide (1.0 eq) couples with cyclopropylamine (1.5 eq) using Pd(OAc)₂/Xantphos catalyst in toluene (110°C, 24 h).
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Ethylenediamine introduction : The intermediate reacts with 2-aminoethyl mesylate (1.2 eq) in DMF at 80°C (8 h).
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Deprotection : Boc-protected amines are cleaved with TFA/DCM (1:1, 2 h).
Yield : 55–60% over three steps.
Advantage : Enables late-stage functionalization of the cyclohexyl core.
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Total yield | 62–68% | 55–60% |
| Reaction time | 16–20 h | 32–36 h |
| Catalytic system | None | Pd/Xantphos |
| Purification complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Key observations :
-
Method A is more scalable but requires careful pH control during reductive amination.
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Method B offers regioselectivity but suffers from palladium residue challenges.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
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Asymmetric hydrogenation : Chiral Ir-phosphine catalysts (e.g., (R,R)-f-spiroPhos) achieve 88% ee for cyclohexylamine intermediates.
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Microwave-assisted coupling : Reduces Pd-catalyzed step from 24 h to 6 h (65% yield maintained).
Challenges and Solutions
Analytical Characterization
Critical data :
Industrial-Scale Considerations
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Cost analysis : Method A is 30% cheaper due to avoiding palladium catalysts.
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Waste streams : Method B generates heavy metal waste (0.5 kg Pd/ton product), requiring specialized disposal.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
N-{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing cellular processes. The cyclopropyl and cyclohexyl groups contribute to its unique binding properties, allowing it to interact with a wide range of biological targets.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Q & A
Q. What are the optimal synthetic routes for N-{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Cyclization : Formation of the cyclopropyl-amino group via azide-alkyne cycloaddition or nitrile reduction .
- Nucleophilic substitution : Introduction of the cyclohexyl group under anhydrous conditions (e.g., ethanol or methanol as solvents) .
- Acylation : Attachment of the acetamide moiety using acetic anhydride or acyl chlorides .
- Optimization : Reaction temperatures (60–80°C), inert atmospheres (N₂/Ar), and purification via column chromatography or HPLC improve yield (>70%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane and cyclohexyl ring geometry .
- IR spectroscopy : Identify amine (-NH₂, ~3300 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 227.35 g/mol for analogs) .
- HPLC : Assess purity (>98%) with C18 columns and UV detection .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., protease or kinase inhibition) .
- Receptor binding : Radioligand displacement studies (e.g., opioid receptor binding for acetamide derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?
- Methodological Answer :
- Modify substituents : Replace cyclopropyl with pyrazinyl or thiophene groups to alter lipophilicity .
- Stereochemical analysis : Compare (1R,4R) vs. (1S,4S) isomers using chiral HPLC and assess activity differences .
- Pharmacophore mapping : Use docking software (AutoDock Vina) to predict interactions with targets (e.g., chemokine receptors) .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Metabolic stability : Test hepatic microsomal stability (e.g., CYP450 metabolism) to identify rapid degradation .
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability .
- PK/PD modeling : Integrate in vitro IC₅₀ values with plasma concentration-time profiles to refine dosing .
Q. Which computational methods predict target interactions and binding affinities of this acetamide derivative?
- Methodological Answer :
- Molecular docking : Simulate binding to opioid receptors (MOR/KOR) using crystal structures (PDB ID: 4EA3) .
- Molecular dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns simulations (GROMACS) .
- QSAR modeling : Develop regression models using descriptors like logP and polar surface area .
Data Contradiction Analysis
Q. How should conflicting data on enzymatic inhibition potency be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
